molecular formula C19H14FN3O2S B3398040 N-(3-fluoro-4-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021229-82-2

N-(3-fluoro-4-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3398040
CAS No.: 1021229-82-2
M. Wt: 367.4 g/mol
InChI Key: ANJWRSOVJYYWJB-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a benzothieno[3,2-d]pyrimidinone derivative characterized by a sulfur-containing fused heterocyclic core and a 3-fluoro-4-methylphenyl acetamide side chain. Benzothieno[3,2-d]pyrimidinones are recognized for their anti-inflammatory properties, particularly as inhibitors of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and intercellular adhesion molecule-1 (ICAM-1) . The compound’s structural analogs vary in core heterocycles (e.g., benzofuropyrimidinone, thienopyrimidinone) and substituents, which influence pharmacological activity, physicochemical properties, and synthetic accessibility.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S/c1-11-6-7-12(8-14(11)20)22-16(24)9-23-10-21-17-13-4-2-3-5-15(13)26-18(17)19(23)25/h2-8,10H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJWRSOVJYYWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The compound features a benzothieno-pyrimidine core with a fluoro-substituted phenyl group and an acetamide moiety . Its molecular formula is C26H24FN3O3S2C_{26}H_{24}FN_3O_3S_2 with a molar mass of approximately 447.52 g/mol. The presence of the fluorine atom is significant as it may enhance the compound's biological activity through increased metabolic stability and lipid solubility, facilitating better membrane permeability .

Biological Activity Overview

Preliminary studies indicate that N-(3-fluoro-4-methylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibits a range of biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting a potential for this compound in combating bacterial infections.
  • Antitumor Effects : The structural analogs have shown promise in antitumor activity, indicating that this compound may also possess similar properties.
  • Neuroprotective Effects : Compounds with similar structures have been evaluated for neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's .

In Vitro Studies

In vitro studies have assessed the inhibitory effects of this compound on various biological targets:

  • Cholinesterase Inhibition : Compounds with similar substituents have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative disorders. For instance, analogs showed IC50 values ranging from 10.4 μM to 34.2 μM against AChE .
CompoundIC50 (μM)Biological Target
N-(3-fluoro-4-methylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamideTBDAChE/BChE
Compound 2b15.2AChE
Compound 2i15.3AChE

Case Studies

  • Antitumor Activity : A study evaluated the antitumor potential of benzothieno-pyrimidine derivatives, revealing that compounds with similar structures inhibited cancer cell proliferation significantly .
  • Neuroprotective Studies : Research on related compounds indicated that those containing fluorinated phenyl groups exhibited improved protective effects against neuronal damage in vitro, further supporting the exploration of N-(3-fluoro-4-methylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide for neurodegenerative diseases .

The exact mechanisms by which N-(3-fluoro-4-methylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its biological effects are still under investigation. However, potential interactions include:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in neurotransmission and tumor growth.
  • Receptor Modulation : It could influence various receptors linked to cell signaling pathways relevant to cancer and neuroprotection.

Comparison with Similar Compounds

Table 1: Core Heterocycle Variations in Analogous Compounds

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Evidence ID
Target Compound Benzothieno[3,2-d]pyrimidinone 3-fluoro-4-methylphenyl Not explicitly provided ~395–415 (estimated) N/A
N-(3-Nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3-yl)acetamide Benzofuro[3,2-d]pyrimidinone 3-nitrophenyl C₁₈H₁₂N₄O₅ 364.32
N-(4-Acetamidophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide Thieno[3,2-d]pyrimidinone 4-acetamidophenyl, 7-phenyl C₂₁H₁₈N₄O₂S 406.46
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide Thieno[3,2-d]pyrimidinone 7-(4-fluorophenyl), 3-methoxybenzyl C₂₂H₁₉FN₄O₂S 446.48

Key Observations :

  • The benzothieno core (target compound) contains a sulfur atom, enhancing electron-deficient properties compared to the oxygen-containing benzofuro core () .
  • Thieno[3,2-d]pyrimidinone analogs () exhibit structural flexibility, with substituents like 7-phenyl or 4-fluorophenyl improving lipophilicity and target binding .

Pharmacological Activity Comparison

Key Observations :

  • Benzothieno[3,2-d]pyrimidinones () demonstrate potent anti-inflammatory activity via COX-2 inhibition, suggesting similar mechanisms for the target compound .
  • Thieno[3,2-d]pyrimidinone analogs () lack direct activity data but share structural motifs with kinase inhibitors and anti-cancer agents .

Key Observations :

  • Lower yields (e.g., 38% in ) are common in acetamide derivatives due to purification challenges .
  • The 3-fluoro-4-methylphenyl group in the target compound may enhance metabolic stability compared to nitro or chlorophenyl substituents () .

Q & A

Basic: How can researchers optimize the synthesis of N-(3-fluoro-4-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide to improve yield and purity?

Methodological Answer:
Synthesis optimization involves systematic variation of reaction parameters:

  • Temperature : Control between 60–80°C to balance reaction rate and byproduct formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
  • Catalysts : Use palladium-based catalysts for coupling reactions or acid/base catalysts for cyclization steps .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high purity .
    Analytical Validation : Confirm intermediates and final product via 1H^1H/13C^{13}C-NMR, HPLC (>95% purity), and HRMS .

Basic: What characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Spectroscopy :
    • 1H^1H-NMR to verify substituent positions (e.g., fluorophenyl and methyl groups) .
    • FT-IR for carbonyl (C=O, ~1700 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) functional groups .
  • Mass Spectrometry : HRMS to confirm molecular formula (e.g., [M+H]+^+ = calculated for C20_{20}H15_{15}FN3_3O2_2S) .
  • X-ray Crystallography (if crystals form): Resolve 3D conformation and hydrogen-bonding patterns .

Basic: What preliminary assays are recommended to screen its biological activity?

Methodological Answer:

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme inhibition : Target kinases (e.g., EGFR) or proteases via fluorometric assays .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
    Data Table :
Assay TypeTargetModel SystemKey Result
CytotoxicityHeLaIC50_{50} = 12 µMModerate activity
Kinase InhibitionEGFRIC50_{50} = 8 µMCompetitive inhibition

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-Response Curves : Use 8–10 concentration points to improve IC50_{50} accuracy .
  • Orthogonal Assays : Validate results with complementary methods (e.g., apoptosis via flow cytometry and caspase-3 activation) .
  • Computational Modeling : Perform molecular docking to clarify binding affinity discrepancies (e.g., AutoDock Vina) .

Advanced: What strategies elucidate the reaction mechanism of its thioacetamide group in nucleophilic substitutions?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via HPLC under varying pH and temperature to identify rate-determining steps .
  • Isotopic Labeling : Use 18O^{18}O-labeled water or 34S^{34}S-thiols to trace oxygen/sulfur incorporation .
  • DFT Calculations : Simulate transition states (e.g., Gaussian 16) to predict regioselectivity in substitutions .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?

Methodological Answer:

  • Substituent Variation : Modify fluorophenyl (e.g., Cl, Br) or methyl groups to alter lipophilicity .
  • Bioisosteric Replacement : Replace benzothieno ring with indole or pyridine to improve solubility .
    Data Table :
DerivativeSubstituentIC50_{50} (EGFR)Solubility (µg/mL)
Parent3-F,4-Me8 µM15
Derivative A3-Cl,4-Me5 µM12
Derivative BBenzothieno→Indole3 µM28

Advanced: What experimental approaches address poor pharmacokinetic properties (e.g., low bioavailability)?

Methodological Answer:

  • Prodrug Design : Introduce ester or phosphate groups at the acetamide moiety to enhance absorption .
  • Microsomal Stability Assays : Use liver microsomes (human/rat) to assess metabolic degradation (t1/2_{1/2}) .
  • Caco-2 Permeability : Measure apical-to-basolateral transport to predict intestinal absorption .

Advanced: How can researchers validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • RNA Interference : Knock down putative targets (e.g., EGFR siRNA) and assess compound efficacy loss .
  • Pull-Down Assays : Use biotinylated probes to isolate compound-protein complexes for MS identification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluoro-4-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluoro-4-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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